molecular formula C11H19NO2 B14233074 1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid CAS No. 724773-04-0

1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid

Cat. No.: B14233074
CAS No.: 724773-04-0
M. Wt: 197.27 g/mol
InChI Key: HRLADBRXOPGTFN-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields spiro[cyclopropane-1,9’-fluorene] through the Corey–Chaykovsky reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with others, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. For instance, it may inhibit or activate enzymes by fitting into their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Uniqueness: 1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Conclusion

1-(Aminomethyl)-5,6-dimethylspiro[24]heptane-1-carboxylic acid is a compound of significant interest due to its unique structure and diverse applications

Properties

CAS No.

724773-04-0

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2-(aminomethyl)-5,6-dimethylspiro[2.4]heptane-2-carboxylic acid

InChI

InChI=1S/C11H19NO2/c1-7-3-10(4-8(7)2)5-11(10,6-12)9(13)14/h7-8H,3-6,12H2,1-2H3,(H,13,14)

InChI Key

HRLADBRXOPGTFN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC1C)CC2(CN)C(=O)O

Origin of Product

United States

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